Cas no 81-30-1 (1,4,5,8-Naphthalenetetracarboxylic dianhydride)

1,4,5,8-Naphthalenetetracarboxylic dianhydride structure
81-30-1 structure
1,4,5,8-Naphthalenetetracarboxylic dianhydride
81-30-1
C14H4O6
268.17796421051
MFCD00006915
34246
6678

1,4,5,8-Naphthalenetetracarboxylic dianhydride Properties

Names and Identifiers

    • naphthalene-1,4,5,8-tetracarboxylic acid
    • Naphthalene-1,4,5,8-tetracarboxylic acid dianhydride
    • 1,4,5,8-Naphthalenetetracarboxylic dianhydride
    • Naphthalene-1,4,5,8-tetracarboxylic Dianhydride (purified by sublimation)
    • 1.4.5.8-Naphthalenetetracarboxylicdianhydride
    • Naphthalene-1,4,5,8-tetracarboxylic Dianhydride
    • NTCDA
    • Nickel broMide
    • NTCDA (purified by sublimation)
    • NTDA
    • Isochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
    • Naphthalenetetracarboxylic dianhydride
    • Naphthalene-1,8:4,5-tetracarboxylic dianhydride
    • 2,7-Dioxapyrene-1,3,6,8-tetrone
    • 1,8:4,5-Naphthalenetetracarboxylic dianhydride
    • 1,4,5,8-Naphthalenetetracarboxylic acid anhydride
    • 1,4,5,8-Naphthalenetetracarboxylic acid dianhydride
    • L56XQD1V6Y
    • [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-te
    • C14-H4-O6
    • 1,4,5,8-NAPHTHALENETETRACARBOXYLIC ACID, 1,8:4,5-DIANHYDRIDE
    • MFCD00006915
    • 1,4,5, 8-Naphthalenetetracarboxylic acid dianhydride
    • 1,4,5,8-Naphthalenetetracarboxylic dianhydride treated HSA
    • Isochromeno[6,5,4-def]isochromene-1,3,6,8-tetrone #
    • 1,8:4, 5-Naphthalenetetracarboxylic dianhydride
    • 2,7-Dioxapyrene-1,3,6, 8-tetrone
    • EINECS 201-342-5
    • 5-19-05-00423 (Beilstein Handbook Reference)
    • NSC 84241
    • BRN 0272788
    • NSC-84241
    • 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)
    • 1,4,5,8-naphthalene tetracarboxylic acid dianhydride
    • Tox21_304005
    • NAPHTHALIC 1,8:4,5-DIANHYDRIDE
    • [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone
    • 1,5,8-Naphthalenetetracarboxylic dianhydride
    • EN300-220051
    • Q-200077
    • N0369
    • A840089
    • [2]Benzopyrano[6,4-def][2]benzopyran-1,3,6,8-tetrone
    • 1,4,5, 8-Naphthalenetetracarboxylic 1,8:4,5-dianhydride
    • 1,4,5,8-Naphthalenetetracarboxylic dianhydride treated gelatin
    • {[2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone}
    • (2)Benzopyrano(6,5,4-def)(2)benzopyran-1,3,6,8-tetrone
    • 1,5,8-Naphthalenetetracarboxylic acid anhydride
    • 6,13-dioxatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
    • 1,4,5,8-naphthalenetetracar-boxylic dianhydride
    • DTXSID4052554
    • NSC84241
    • 1,5,8-Naphthalenetetracarboxylic 1,8:4,5-dianhydride
    • AKOS003614689
    • 1,4,5,8-Naphthalenetetracarboxylicdianhydride;Isochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
    • 1,4,5,8-naphthalenetetracarboxylicdianhydride
    • 1,4,5,8-Naphthalenetetracarboxylic dianhydride treated BSA
    • UNII-L56XQD1V6Y
    • LS-94955
    • C14H4O6
    • 1,5,8-Naphthalenetetracarboxylic acid dianhydride
    • DTXCID1031127
    • 1,4,5,8-Naphthalenetetracarboxylic 1,8:4,5 dianhydride
    • 1,4,5,8-Naphthalene, tetracarboxylic 1,8:4,5-dianhydride
    • 1,5-Naphthalenetetracarboxylic dianhydride
    • NCGC00357221-01
    • SCHEMBL148025
    • Isochromeno[6,5,4-def]isochromene-1,3,6,8-tetrone
    • 1,4,5,8-naphthalene tetracarboxylic dianhydride
    • 1,4,5,8-naphthalenetetracarboxylic-1,8:4,5-dianhydride
    • 2,3,6,8-tetrone
    • 81-30-1
    • N0755
    • 1,4,5,8-Naphthalenetetracarboxylic 1,8:4,5-dianhydride
    • 1,4,5, 8-Naphthalenetetracarboxylic acid anhydride
    • s10066
    • CAS-81-30-1
    • Naphthalene-1,4,5,8-tetracarboxylic Dianhydride, (purified by sublimation)
    • FT-0606752
    • 6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
    • 1,4,5, 8-Naphthalenetetracarboxylic dianhydride
    • NS00038115
    • 1,4,5,8-Naphthalenetetracarboxylic 1,8:4,5-dianhydride (7CI, 8CI)
    • Naphthalenetetracarboxylic dianhydride (6CI)
    • 1,4,5,8-Naphthalenetetracarboxylic acid-1,8:4,5-dianhydride
    • 1,4,5,8-Naphthalic dianhydride
    • 1,4,5,8-Tetracarboxynaphthalene dianhydride
    • Naphthalene-4,5,8,9-tetracarboxylic dianhydride
    • Naphthalenetetracarboxylic anhydride
    • DB-056510
    • 1,4,5,8-Naphthalenetetracarboxylic dianhydride; NTCDA
    • +Expand
    • MFCD00006915
    • YTVNOVQHSGMMOV-UHFFFAOYSA-N
    • 1S/C14H4O6/c15-11-5-1-2-6-10-8(14(18)20-12(6)16)4-3-7(9(5)10)13(17)19-11/h1-4H
    • O=C1C2C3C(=CC=C4C=3C(=CC=2)C(=O)OC4=O)C(=O)O1
    • 0272788

Computed Properties

  • 268.000788g/mol
  • 0
  • 1.9
  • 0
  • 6
  • 0
  • 268.000788g/mol
  • 268.000788g/mol
  • 86.7Ų
  • 20
  • 446
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.46100
  • 86.74000
  • 1.5230 (estimate)
  • 617°C at 760 mmHg
  • >300 °C (lit.)
  • 0.0±1.8 mmHg at 25°C
  • 280.4ºC
  • Yellowish powder
  • Uncertain.
  • Moisture Sensitive
  • 1.5122 (rough estimate)

1,4,5,8-Naphthalenetetracarboxylic dianhydride Security Information

  • GHS07 GHS07
  • QK3695000
  • 2
  • S26-S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Argon filled storage
  • 36/37/38
  • Warning
  • Yes
  • 10-21

1,4,5,8-Naphthalenetetracarboxylic dianhydride Customs Data

  • 29173990

1,4,5,8-Naphthalenetetracarboxylic dianhydride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00332T-5g
1,4,5,8-naphthalenetetracar-boxylic dianhydride
81-30-1 95%
5g
$60.00 2024-04-21
A2B Chem LLC
AB43157-5g
1,4,5,8-Naphthalenetetracarboxylic dianhydride
81-30-1 98%
5g
$8.00 2024-04-19
abcr
AB139191-5 g
Naphthalene-1,4,5,8-tetracarboxylic dianhydride, 95%; .
81-30-1 95%
5g
€68.80 2022-09-29
Ambeed
A861893-5g
1,4,5,8-Naphthalenetetracarboxylic dianhydride
81-30-1 98%
5g
$10.0 2024-07-24
Apollo Scientific
OR460075-10g
Naphthalene-1,4,5,8-tetracarboxylic dianhydride
81-30-1 tech
10g
£22.00 2024-07-21
Enamine
EN300-220051-0.05g
6,13-dioxatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
81-30-1 95%
0.05g
$19.0 2023-09-16
Oakwood
462869-1g
Isochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
81-30-1 98%
1g
$10.00 2024-07-19
TRC
N359265-1g
1,4,5,8-Naphthalenetetracarboxylic Dianhydride
81-30-1
1g
$ 69.00 2023-09-06
BAI LING WEI Technology Co., Ltd.
N0755-5G
Naphthalene-1,4,5,8-tetracarboxylic Dianhydride (purified by sublimation)
81-30-1 99.0%(LC)
5G
¥ 1990 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N107577-25g
1,4,5,8-Naphthalenetetracarboxylic dianhydride
81-30-1 96%
25g
¥89.90 2023-09-01

1,4,5,8-Naphthalenetetracarboxylic dianhydride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfur tetrafluoride
Reference
Fluorination by Sulfur Tetrafluoride
Wang, Chia-Lin J., Organic Reactions (Hoboken, 1985, 34,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetic acid ;  16 h, reflux
Reference
Dinaphtho[1,8-bc:1',8'-fg][1,5]dithiocine Bisimide
Tanaka, Yuki; et al, Asian Journal of Organic Chemistry, 2021, 10(3), 541-544

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Cobalt diacetate ;  110 °C; 10 min, 40 °C
1.2 Reagents: Acetic acid ,  Peracetic acid ;  50 °C
1.3 Reagents: Potassium hydroxide ,  Sodium hypochlorite ;  pH 10, 50 °C
1.4 Reagents: Sodium bicarbonate ;  pH 1, 80 °C
1.5 Reagents: Hydrochloric acid ;  cooled
Reference
New xanthene structures
Iscrulescu, Lucian; et al, Revista de Chimie (Bucharest, 2008, 59(5), 578-581

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium dichromate Catalysts: Sulfuric acid Solvents: Water
2.1 Reagents: Potassium hypochlorite Solvents: Water
Reference
Derivatives of 1,4,5,8-naphthalenetetracarboxylic acid. IV. Oxidation of 1,6- and 1,8-pyrenequinones with alkali metal hypochlorites
Shigalevskii, V. A.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(7), 1506-13

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hypochlorite Solvents: Water
Reference
Derivatives of 1,4,5,8-naphthalenetetracarboxylic acid. IV. Oxidation of 1,6- and 1,8-pyrenequinones with alkali metal hypochlorites
Shigalevskii, V. A.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(7), 1506-13

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hypochlorite Solvents: Water
Reference
Derivatives of 1,4,5,8-naphthalenetetracarboxylic acid. IV. Oxidation of 1,6- and 1,8-pyrenequinones with alkali metal hypochlorites
Shigalevskii, V. A.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(7), 1506-13

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium iodide ,  Cadmium chloride ;  > 3 h, 3 MPa, 430 - 450 °C; cooled
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 1 h, pH 1 - 2, rt
1.4 Solvents: Methanol ;  rt; > 6 h, 150 °C
Reference
Synthesis and structural characterization of organic semiconductor NTCDA
Li, Jian-feng; et al, Gongneng Cailiao Yu Qijian Xuebao, 2007, 13(6), 630-634

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Dichloromethane
Reference
NTCDA-TTF first axial fusion: emergent panchromatic, NIR optical, multi-state redox and high optical contrast photooxidation
Asthana, Deepak; et al, Chemical Communications (Cambridge, 2012, 48(52), 6475-6477

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hypochlorite Solvents: Water
Reference
Derivatives of 1,4,5,8-naphthalenetetracarboxylic acid. IV. Oxidation of 1,6- and 1,8-pyrenequinones with alkali metal hypochlorites
Shigalevskii, V. A.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(7), 1506-13

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium hypochlorite Solvents: Water
Reference
Derivatives of 1,4,5,8-naphthalenetetracarboxylic acid. IV. Oxidation of 1,6- and 1,8-pyrenequinones with alkali metal hypochlorites
Shigalevskii, V. A.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(7), 1506-13

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  18 h, 140 °C
Reference
Electronic and assembly properties of a water-soluble blue naphthalene diimide
Welsh, Thomas A.; et al, New Journal of Chemistry, 2021, 45(31), 14005-14013

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Toluene ,  Dimethylacetamide ;  2 h, 111 °C; 111 °C → 10 °C; overnight, 10 °C
Reference
Conformationally rigid molecular and polymeric naphthalene-diimides containing C6H6N2 constitutional isomers
Abbinante, Vincenzo Mirco; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(33), 10875-10888

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium hypochlorite Solvents: Water
Reference
Derivatives of 1,4,5,8-naphthalenetetracarboxylic acid. IV. Oxidation of 1,6- and 1,8-pyrenequinones with alkali metal hypochlorites
Shigalevskii, V. A.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(7), 1506-13

Synthetic Circuit 14

Reaction Conditions
Reference
Stack Exchange Strategies for the Synthesis of Covalent Double-Channel Photosystems by Self-Organizing Surface-Initiated Polymerization
Sakai, Naomi; et al, Journal of the American Chemical Society, 2011, 133(46), 18542-18545

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Potassium hypochlorite Solvents: Water
Reference
Derivatives of 1,4,5,8-naphthalenetetracarboxylic acid. IV. Oxidation of 1,6- and 1,8-pyrenequinones with alkali metal hypochlorites
Shigalevskii, V. A.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(7), 1506-13

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Dichloromethane ;  12 - 60 min
2.1 Reagents: Oxygen Solvents: Dichloromethane
Reference
NTCDA-TTF first axial fusion: emergent panchromatic, NIR optical, multi-state redox and high optical contrast photooxidation
Asthana, Deepak; et al, Chemical Communications (Cambridge, 2012, 48(52), 6475-6477

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Potassium hypochlorite Solvents: Water
Reference
Derivatives of 1,4,5,8-naphthalenetetracarboxylic acid. IV. Oxidation of 1,6- and 1,8-pyrenequinones with alkali metal hypochlorites
Shigalevskii, V. A.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(7), 1506-13

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid
2.1 Reagents: Potassium hypochlorite Solvents: Water
Reference
Derivatives of 1,4,5,8-naphthalenetetracarboxylic acid. IV. Oxidation of 1,6- and 1,8-pyrenequinones with alkali metal hypochlorites
Shigalevskii, V. A.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(7), 1506-13

1,4,5,8-Naphthalenetetracarboxylic dianhydride Raw materials

1,4,5,8-Naphthalenetetracarboxylic dianhydride Preparation Products

1,4,5,8-Naphthalenetetracarboxylic dianhydride Suppliers

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